molecular formula C18H21N3O B1664241 1H-Pyrazole, 4-(2-(2-((2R)-2-methyl-1-pyrrolidinyl)ethyl)-5-benzofuranyl)- CAS No. 460748-95-2

1H-Pyrazole, 4-(2-(2-((2R)-2-methyl-1-pyrrolidinyl)ethyl)-5-benzofuranyl)-

Cat. No. B1664241
M. Wt: 295.4 g/mol
InChI Key: DATDVQKGDSNVRT-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-688057 is an H3 antagonist/inverse agonist that may play a role in cognition.

Scientific Research Applications

Synthesis and Characterization

1H-pyrazole derivatives are involved in various synthesis and characterization studies. For instance, a study by Naveen et al. (2021) demonstrated an effective route for synthesizing substituted pyrazole through a 3+2 annulation method, with characterization using NMR, mass, UV-Vis, and CHN analysis (Naveen et al., 2021). Similarly, Titi et al. (2020) synthesized and characterized pyrazole derivatives, including studying their crystal structures (Titi et al., 2020).

Biological Activity and Applications

Pyrazole derivatives have been studied for their biological activities. Research by Munier-Lehmann et al. (2015) identified a series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines with notable antiviral properties, acting as inhibitors of human dihydroorotate dehydrogenase (DHODH) (Munier-Lehmann et al., 2015). Another study by Kikuchi et al. (2015) found that pyrazole-alkaloids isolated from watermelon seeds showed inhibitory activity in melanogenesis (Kikuchi et al., 2015).

Corrosion Inhibition

The application of pyrazole derivatives in corrosion inhibition was explored by Herrag et al. (2007), where they evaluated compounds as corrosion inhibitors for steel in hydrochloric acid (Herrag et al., 2007).

Crystallography and Structural Studies

Crystallographic and structural studies are also a significant area of research for 1H-pyrazole derivatives. For instance, studies by Yıldırım et al. (2005) involved experimental and theoretical examination of the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid (Yıldırım et al., 2005).

Electrochemical Studies

Electrochemical behavior of pyrazole derivatives has been studied, as seen in research by Costea et al. (2006), focusing on the voltammetric behavior of 1H-3-Methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles in nonaqueous media (Costea et al., 2006).

Quantum Chemical Calculations

Halim & Ibrahim (2022) conducted quantum-chemical calculations on novel pyrazole derivatives, focusing on their electronic structure and thermodynamic properties (Halim & Ibrahim, 2022).

properties

CAS RN

460748-95-2

Product Name

1H-Pyrazole, 4-(2-(2-((2R)-2-methyl-1-pyrrolidinyl)ethyl)-5-benzofuranyl)-

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

4-[2-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]-1-benzofuran-5-yl]-1H-pyrazole

InChI

InChI=1S/C18H21N3O/c1-13-3-2-7-21(13)8-6-17-10-15-9-14(4-5-18(15)22-17)16-11-19-20-12-16/h4-5,9-13H,2-3,6-8H2,1H3,(H,19,20)/t13-/m1/s1

InChI Key

DATDVQKGDSNVRT-CYBMUJFWSA-N

Isomeric SMILES

C[C@@H]1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CNN=C4

SMILES

CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CNN=C4

Canonical SMILES

CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CNN=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A-688057, A688057, A 688057

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrazole, 4-(2-(2-((2R)-2-methyl-1-pyrrolidinyl)ethyl)-5-benzofuranyl)-
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1H-Pyrazole, 4-(2-(2-((2R)-2-methyl-1-pyrrolidinyl)ethyl)-5-benzofuranyl)-
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1H-Pyrazole, 4-(2-(2-((2R)-2-methyl-1-pyrrolidinyl)ethyl)-5-benzofuranyl)-
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1H-Pyrazole, 4-(2-(2-((2R)-2-methyl-1-pyrrolidinyl)ethyl)-5-benzofuranyl)-
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1H-Pyrazole, 4-(2-(2-((2R)-2-methyl-1-pyrrolidinyl)ethyl)-5-benzofuranyl)-
Reactant of Route 6
1H-Pyrazole, 4-(2-(2-((2R)-2-methyl-1-pyrrolidinyl)ethyl)-5-benzofuranyl)-

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